4-((4-Acetamidophenyl)amino)-4-oxobut-2-enoicacid
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Overview
Description
(2E)-3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is a chemical compound with a complex structure that includes an acetamidophenyl group and a carbamoyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROP-2-ENOIC ACID typically involves the reaction of 4-acetamidophenyl isocyanate with acrylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROP-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROP-2-ENOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-ACETAMIDOPHENYL ISOCYANATE: A precursor in the synthesis of (2E)-3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROP-2-ENOIC ACID.
ACRYLIC ACID: Another precursor used in the synthesis.
N-ACETYL-P-AMINOPHENOL: A compound with a similar acetamidophenyl group.
Uniqueness
(2E)-3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is unique due to its specific structure, which combines an acetamidophenyl group with a carbamoyl group on a prop-2-enoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H12N2O4 |
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Molecular Weight |
248.23 g/mol |
IUPAC Name |
(E)-4-(4-acetamidoanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12N2O4/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(17)18/h2-7H,1H3,(H,13,15)(H,14,16)(H,17,18)/b7-6+ |
InChI Key |
BLZKIXNZGXLIKB-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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